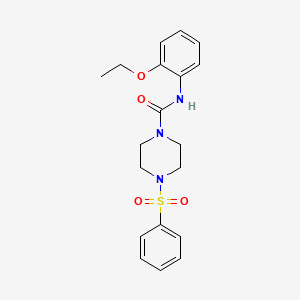
N-(2-ethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. The compound is commonly referred to as EPPC and has been found to have several properties that make it a promising candidate for further research.
作用機序
The mechanism of action of EPPC is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, EPPC has been found to inhibit the activity of the proteasome, a cellular complex responsible for degrading proteins.
Biochemical and Physiological Effects:
EPPC has been found to have several biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, EPPC has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Additionally, EPPC has been found to have antioxidant properties and may help to reduce oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of using EPPC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, EPPC has been found to be stable under a variety of conditions, making it a useful compound for long-term studies. However, one of the limitations of using EPPC in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on EPPC. One area of interest is the development of EPPC-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EPPC and to identify potential targets for drug development. Finally, there is potential for research on EPPC to lead to the development of new tools and techniques for studying protein degradation and other cellular processes.
合成法
EPPC can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with piperazine and phenylsulfonyl chloride. The resulting compound can then be purified using column chromatography to obtain the final product.
科学的研究の応用
EPPC has been studied for its potential applications in the treatment of several diseases, including cancer and Alzheimer's disease. The compound has been found to exhibit anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro. Additionally, EPPC has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-18-11-7-6-10-17(18)20-19(23)21-12-14-22(15-13-21)27(24,25)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDRJYGLOALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)

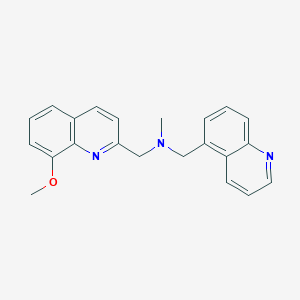
![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)
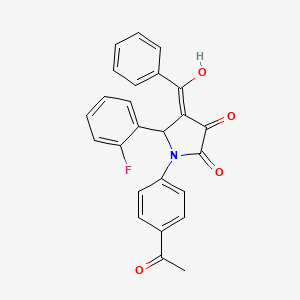
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
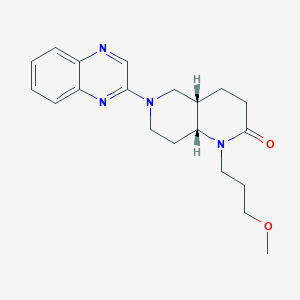
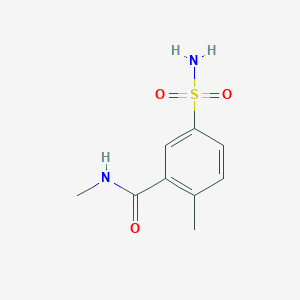
![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)
